

Comprehensive Technical Guide to C₁₅H₂₄N₂ Piperazines: Physicochemical Profiling, Synthesis, and Analytical Methodologies

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Compound of Interest

Compound Name: 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine
Cat. No.: B10883117

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Executive Summary

Piperazines represent a highly versatile class of nitrogenous heterocycles that serve as foundational scaffolds in both pharmaceutical development and forensic toxicology. Compounds sharing the specific molecular formula C₁₅H₂₄N₂—such as 1-(4-tert-butylbenzyl)piperazine and 1-methyl-4-(1-phenylbutyl)piperazine—are of particular interest. Due to their lipophilic aromatic substitutions and basic piperazine cores, these molecules frequently act as central nervous system (CNS) active agents, pharmaceutical intermediates, or designer drug analogs.

This whitepaper provides an in-depth technical analysis of C₁₅H₂₄N₂ piperazines, detailing their precise physicochemical properties, causal-driven synthetic methodologies, and validated analytical protocols for their detection and quantification.

Physicochemical Profiling & Structural Elucidation

The molecular formula C₁₅H₂₄N₂ dictates a specific mass and isotopic distribution critical for mass spectrometric identification. The presence of the piperazine ring imparts a distinct basicity (typically pK_a ~9.0–9.8 for the secondary/tertiary amines), while the bulky C₁₁H₁₄ hydrocarbon periphery (e.g., a tert-butylbenzyl group) drives the molecule's lipophilicity (LogP), enabling efficient blood-brain barrier (BBB) penetration.

Molecular Weight and Mass Specifications

Understanding the distinction between average molecular weight and exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) applications such as LC-QTOF-MS.

- Average Molecular Weight: 232.37 g/mol (calculated using standard atomic weights: C=12.011, H=1.008, N=14.007).
- Monoisotopic Mass: 232.19395 Da (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁴N) .

Key Physicochemical Properties

The following table summarizes the core properties of the primary C₁₅H₂₄N₂ reference compound, 1-(4-tert-butylbenzyl)piperazine (CAS: 956-61-6) .

Property	Value / Specification	Analytical Significance
Molecular Formula	C15H24N2	Base formula for elemental analysis.
Average Molecular Weight	232.37 g/mol	Used for bulk stoichiometric calculations.
Monoisotopic Mass	232.19395 Da	Target exact mass for HRMS [M+H] ⁺ = 233.2012.
Physical State	Solid (Melting Point: 52-56 °C)	Requires proper solvent selection for stock solutions.
Topological Polar Surface Area	~15.3 Å ²	Indicates high membrane permeability (BBB crossing).
Hydrogen Bond Donors	1 (Secondary Amine)	Target site for chemical derivatization in GC-MS.
Hydrogen Bond Acceptors	2 (Nitrogen lone pairs)	Influences receptor binding affinity.

Synthetic Methodologies: A Causal Approach

The synthesis of C15H24N2 piperazines must be carefully controlled to prevent poly-alkylation. The following protocol details the synthesis of 1-(4-tert-butylbenzyl)piperazine via reductive amination, utilizing a protecting-group strategy to ensure self-validating, high-yield results.

Step-by-Step Synthesis Protocol

Objective: Synthesize 1-(4-tert-butylbenzyl)piperazine from 4-tert-butylbenzaldehyde and piperazine.

Step 1: Monoprotection of Piperazine

- Action: React anhydrous piperazine (excess, 3 eq) with di-tert-butyl dicarbonate (Boc₂O, 1 eq) in dichloromethane (DCM) at 0 °C.

- Causality: Using a large stoichiometric excess of piperazine statistically favors the formation of mono-Boc-piperazine over the bis-Boc derivative. The Boc group masks one secondary amine, preventing symmetrical bis-alkylation in the subsequent step.

Step 2: Reductive Amination

- Action: Combine mono-Boc-piperazine (1 eq) and 4-tert-butylbenzaldehyde (1 eq) in 1,2-dichloroethane (DCE). Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and a catalytic amount of acetic acid. Stir at room temperature for 12 hours.
- Causality: The aldehyde and amine condense to form an iminium ion. STAB is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent; it selectively reduces the iminium intermediate without reducing the unreacted aldehyde to an alcohol, thereby maximizing the yield of the target N-alkylated product.

Step 3: Deprotection and Freebasing

- Action: Isolate the intermediate, dissolve in DCM, and add Trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours. Concentrate under vacuum, then partition between Ethyl Acetate and 1M NaOH (aq). Extract the organic layer, dry over Na₂SO₄, and evaporate.
- Causality: TFA provides the highly acidic environment required to cleave the Boc carbamate via acid-catalyzed hydrolysis, liberating CO₂ and isobutylene gas (driving the reaction forward). The subsequent NaOH wash neutralizes the TFA salt, yielding the final C₁₅H₂₄N₂ compound as a freebase suitable for lipophilic extraction.

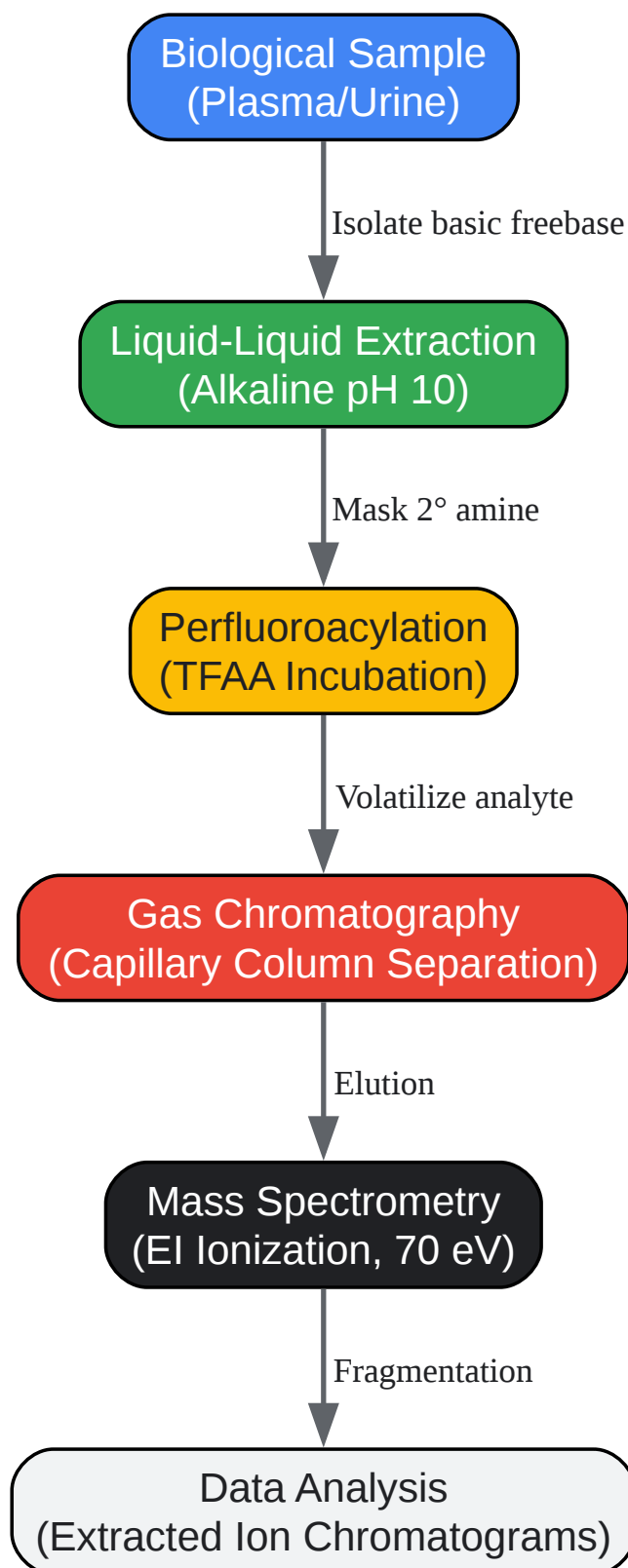
Analytical Methodologies (GC-MS & LC-MS)

Forensic and pharmacological detection of piperazine derivatives relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). However, the secondary amine of the piperazine ring interacts strongly with the active silanol groups on standard GC columns, causing severe peak tailing and thermal degradation .

GC-MS Derivatization and Analysis Protocol

To achieve a self-validating and highly reproducible analytical system, derivatization is mandatory.

- **Sample Extraction:** Adjust biological sample (e.g., plasma/urine) to pH 10 using ammonium buffer. Extract with ethyl acetate. Reasoning: At pH 10, the basic piperazine nitrogens (pKa ~9.5) are deprotonated (freebase form), maximizing their partition coefficient into the organic phase.
- **Derivatization:** Evaporate the organic extract to dryness under N₂. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Incubate at 60 °C for 20 minutes. Reasoning: TFAA reacts with the secondary amine to form a trifluoroacetamide. This masks the hydrogen-bond donor, drastically lowering the boiling point and increasing volatility for sharp GC peaks.
- **GC-MS Acquisition:** Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column. Run a temperature gradient from 100 °C to 280 °C. Utilize Electron Ionization (EI) at 70 eV.
- **Validation:** Monitor the molecular ion () and the characteristic base peak resulting from the -cleavage of the benzyl-piperazine bond.



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GC-MS Analytical Workflow for Piperazine Derivatives.

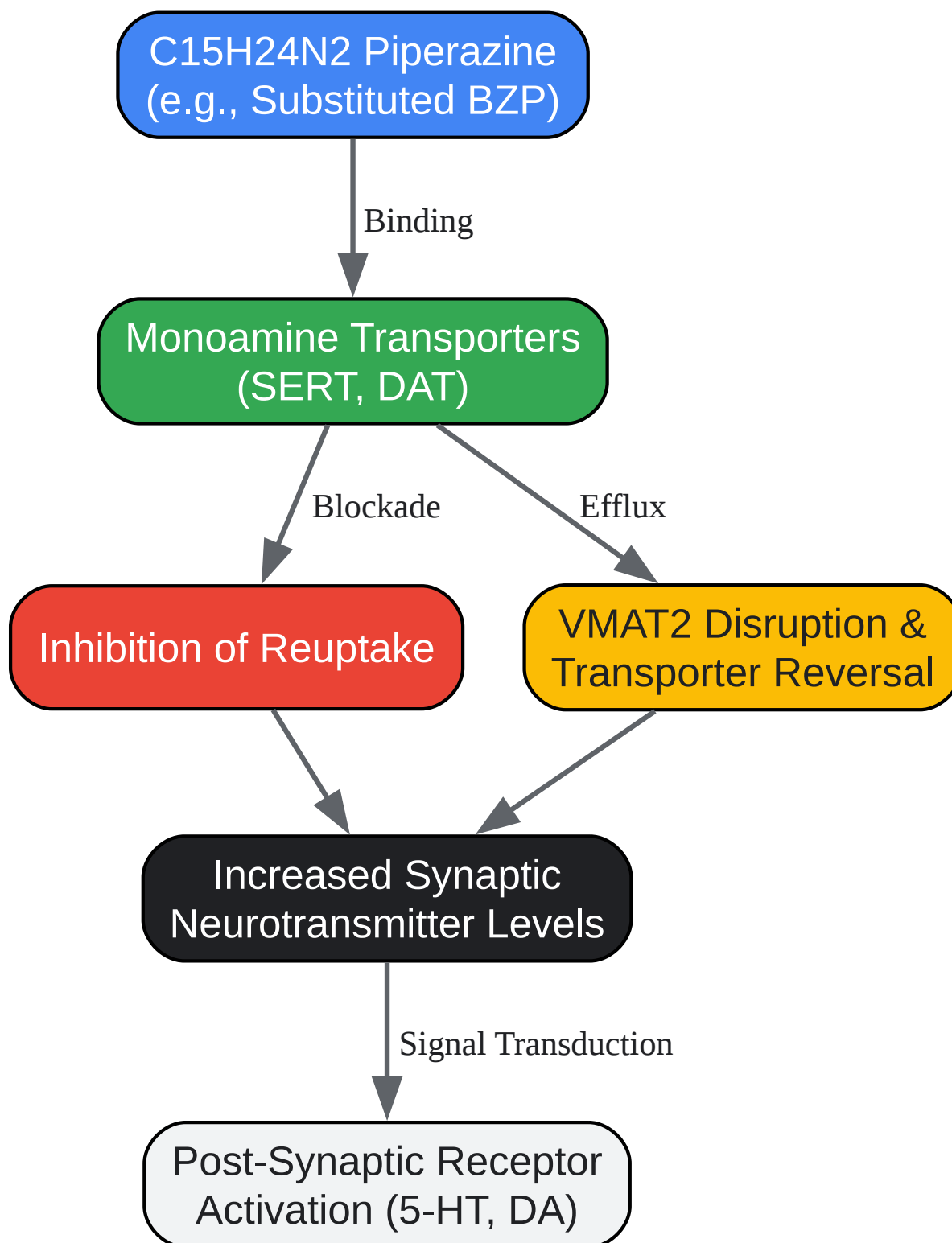
Pharmacological & Toxicological Relevance

Substituted piperazines (such as BZP and its heavier C₁₅H₂₄N₂ analogs) primarily exert their effects by interacting with monoamine transporters in the central nervous system.

Mechanism of Action

The bulky lipophilic group (e.g., tert-butylbenzyl) enhances the molecule's affinity for the Serotonin Transporter (SERT) and the Dopamine Transporter (DAT).

- **Reuptake Inhibition:** The piperazine derivative binds to the orthosteric site of the transporter, preventing the clearance of neurotransmitters from the synaptic cleft.
- **Substrate-Type Release:** Similar to amphetamines, certain piperazines are transported into the presynaptic neuron, where they disrupt vesicular storage (via VMAT2) and induce the reverse transport (efflux) of serotonin and dopamine into the synapse .



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Monoamine Transporter Interaction Pathway of Piperazine Derivatives.

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